(4-Cyclopropoxy-2-iodophenyl)methanamine
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Overview
Description
(4-Cyclopropoxy-2-iodophenyl)methanamine is an organic compound with the molecular formula C10H12INO It features a cyclopropoxy group and an iodine atom attached to a phenyl ring, with a methanamine group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclopropoxy-2-iodophenyl)methanamine typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The specific conditions for this reaction include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Cyclopropoxy-2-iodophenyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce the corresponding amine.
Scientific Research Applications
(4-Cyclopropoxy-2-iodophenyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Cyclopropoxy-2-iodophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group and iodine atom play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(4-Iodophenyl)methanamine: Similar structure but lacks the cyclopropoxy group.
(4-Cyclopropoxy-3-iodophenyl)methanamine: Similar structure with the iodine atom in a different position.
(1-(4-Iodophenyl)cyclopropyl)methanamine: Similar structure with a cyclopropyl group instead of cyclopropoxy.
Uniqueness
(4-Cyclopropoxy-2-iodophenyl)methanamine is unique due to the presence of both the cyclopropoxy group and the iodine atom on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific research applications.
Properties
Molecular Formula |
C10H12INO |
---|---|
Molecular Weight |
289.11 g/mol |
IUPAC Name |
(4-cyclopropyloxy-2-iodophenyl)methanamine |
InChI |
InChI=1S/C10H12INO/c11-10-5-9(13-8-3-4-8)2-1-7(10)6-12/h1-2,5,8H,3-4,6,12H2 |
InChI Key |
TVEAYPIPLNYSKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(C=C2)CN)I |
Origin of Product |
United States |
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